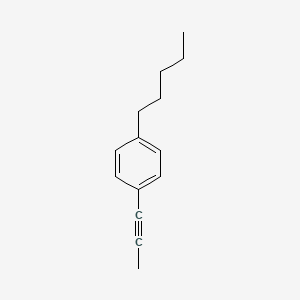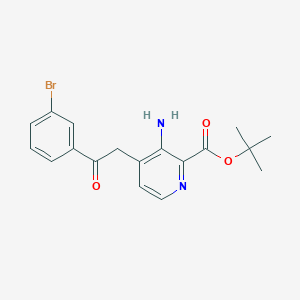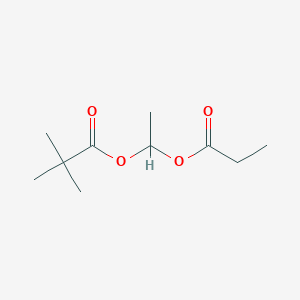![molecular formula C13H22O3Si B14238968 Trimethoxy[3-(4-methylphenyl)propyl]silane CAS No. 406912-32-1](/img/structure/B14238968.png)
Trimethoxy[3-(4-methylphenyl)propyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxy[3-(4-methylphenyl)propyl]silane is an organosilicon compound that features a silicon atom bonded to three methoxy groups and a 3-(4-methylphenyl)propyl group. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[3-(4-methylphenyl)propyl]silane typically involves the reaction of 3-(4-methylphenyl)propyl chloride with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-(4-methylphenyl)propyl chloride+trimethoxysilaneNaHthis compound+NaCl
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy[3-(4-methylphenyl)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form polysiloxanes, which are useful in the production of silicone materials.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines or alcohols.
Polymerization: Catalysts such as tin or platinum compounds.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Silane derivatives with different functional groups.
Polymerization: Polysiloxanes and silicone resins.
Scientific Research Applications
Trimethoxy[3-(4-methylphenyl)propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in the preparation of hybrid materials.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility and reduce biofouling.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of Trimethoxy[3-(4-methylphenyl)propyl]silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its function as a coupling agent, as it allows the compound to form strong bonds with both organic and inorganic substrates. The molecular targets and pathways involved include the formation of covalent bonds with hydroxyl groups on surfaces, leading to improved adhesion and stability.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy[3-(phenylamino)propyl]silane
- Trimethoxy[3-(methylamino)propyl]silane
- Trimethoxy[3-(2-phenylethyl)]silane
Uniqueness
Trimethoxy[3-(4-methylphenyl)propyl]silane is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This group enhances the compound’s hydrophobicity and thermal stability, making it particularly useful in applications requiring durable and water-resistant materials.
Properties
CAS No. |
406912-32-1 |
|---|---|
Molecular Formula |
C13H22O3Si |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
trimethoxy-[3-(4-methylphenyl)propyl]silane |
InChI |
InChI=1S/C13H22O3Si/c1-12-7-9-13(10-8-12)6-5-11-17(14-2,15-3)16-4/h7-10H,5-6,11H2,1-4H3 |
InChI Key |
NZFIVGCCXGJWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)

![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)



![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)
